2'-Iodoacétophénone

Vue d'ensemble

Description

2'-Iodoacetophenone is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules, particularly in the formation of heterocyclic compounds such as isatins and iodoisatins. The presence of the iodine atom at the 2' position makes it a valuable synthon for further chemical transformations.

Synthesis Analysis

The synthesis of isatin and iodoisatin from 2'-aminoacetophenone has been achieved through oxidative amido cyclization using I2-TBHP as a catalytic system. This process involves sequential iodination, Kornblum oxidation, and amidation in a one-pot reaction that is both atom economic and metal- and base-free . Additionally, 2'-aminoacetophenones can undergo C(sp3)-H oxidation followed by intramolecular C-N bond formation through a simple electrochemical oxidation, providing a pathway to various isatins with moderate to good yields .

Molecular Structure Analysis

The molecular structure of related compounds such as 2-hydroxy-4-methoxyacetophenone has been optimized using DFT/B3LYP methods, and the effects of different substituents on the benzene ring have been analyzed . Similarly, the crystal and molecular structures of 2-hydroxyacetophenone nicotinic acid hydrazone have been determined, revealing a quasi coplanarity in the molecular skeleton .

Chemical Reactions Analysis

2'-Iodoacetophenone and its derivatives are versatile in chemical reactions. For instance, 2-hydroxyacetophenone arylhydrazones exhibit various supramolecular arrangements based on different combinations of intermolecular interactions . Moreover, 2-amino-5-bromo-3-iodoacetophenone has been used as a synthon for the synthesis of nitrogen-containing heterocyclic compounds through palladium-catalyzed Sonogashira cross-coupling and subsequent heteroannulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2'-iodoacetophenone have been characterized using various techniques. For example, the electrochemical behavior of a nickel(II)-Schiff base complex derived from 2'-hydroxyacetophenone has been investigated using cyclic voltammetry . The crystal structure of 2,4-dihydroxyacetophenone has been determined through single X-ray crystallography, and the influence of synthesis conditions on the product has been studied . Additionally, the regioselective alkoxylation of 2,5-dihydroxyacetophenone has been achieved using iodobenzene diacetate, providing a new route for the synthesis of alkoxy-substituted derivatives .

Applications De Recherche Scientifique

Synthèse organique

La 2’-Iodoacétophénone est une cétone aromatique halogénée . Elle est utilisée comme un intermédiaire important dans la synthèse organique . La présence de l'atome d'iode en fait un bon candidat pour diverses réactions de couplage, et le groupe carbonyle peut subir de nombreuses transformations, ce qui en fait un bloc de construction polyvalent dans la synthèse organique .

Synthèse de dérivés de l'indène

L'une des applications spécifiques de la 2’-Iodoacétophénone est la synthèse de dérivés de l'indène . Les indènes sont des structures importantes que l'on trouve dans de nombreux produits naturels et médicaments, c'est pourquoi les méthodes de leur synthèse présentent un grand intérêt en chimie médicinale .

Synthèse de di-(o-acétylphényl)acétylène

La 2’-Iodoacétophénone peut également être utilisée dans la synthèse du di-(o-acétylphényl)acétylène . Ce composé est un intermédiaire utile dans la synthèse de divers composés organiques .

Synthèse d'un dérivé d'indénol

Une autre application de la 2’-Iodoacétophénone est la synthèse d'un dérivé d'indénol . Les indénols sont utilisés dans la synthèse de divers médicaments et produits naturels .

Enseignement et recherche

La 2’-Iodoacétophénone est également utilisée dans l'enseignement et la recherche. Par exemple, la réaction de α-bromation des composés carbonylés est un sujet important dans le domaine de la chimie organique . L'application de cette réaction dans les expériences de chimie organique de premier cycle est limitée en raison du manque de réactifs bromants appropriés . Cependant, la 2’-Iodoacétophénone peut être utilisée dans ces expériences, offrant aux étudiants une expérience d'apprentissage pratique et concrète .

Applications pharmaceutiques

Les produits α-bromés dérivés de la bromoacétophénone sont des intermédiaires importants dans la synthèse organique et trouvent de nombreuses applications dans la production de médicaments . Comme la 2’-Iodoacétophénone peut être utilisée dans la synthèse de ces bromoacétophénones, elle contribue indirectement à l'industrie pharmaceutique .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mécanisme D'action

Target of Action

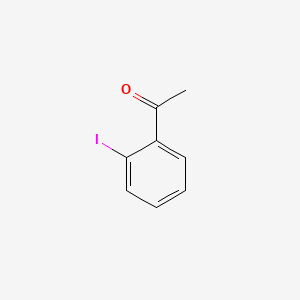

2’-Iodoacetophenone is a halogenated aromatic ketone

Mode of Action

For instance, it can undergo carbocyclization with various disubstituted alkynes in the presence of a cobalt catalyst and zinc powder . This reaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

It’s known that this compound can be used in the synthesis of indene derivatives . Indene derivatives are involved in various biochemical pathways and have diverse biological activities.

Pharmacokinetics

The physicochemical properties of this compound, such as its molecular weight (24605 g/mol) and density (172 g/mL at 25 °C) , can influence its pharmacokinetic properties.

Action Environment

The action, efficacy, and stability of 2’-Iodoacetophenone can be influenced by various environmental factors. For instance, it’s known to be sensitive to light , which can affect its stability and activity. Furthermore, factors such as pH, temperature, and the presence of other molecules can potentially influence its action.

Propriétés

IUPAC Name |

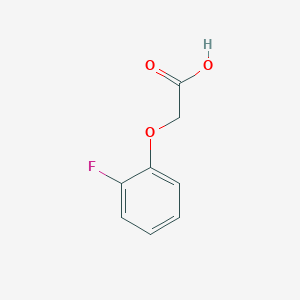

1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXCBCXNCQGZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286592 | |

| Record name | 2'-Iodoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2142-70-3 | |

| Record name | o-Iodoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Iodoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Iodoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2'-iodoacetophenone a valuable building block in organic synthesis?

A1: 2'-Iodoacetophenone serves as a versatile starting material for synthesizing various complex molecules due to the presence of both the iodine atom and the ketone group. [, , , , ] The iodine atom, strategically positioned ortho to the ketone, participates readily in palladium-catalyzed reactions. These reactions, including carbonylation [, , ], Sonogashira coupling [], and cross-coupling reactions [], enable the construction of diverse molecular scaffolds.

Q2: How can 2'-iodoacetophenone be used to synthesize optically active compounds?

A2: Research demonstrates that 2'-iodoacetophenone can be utilized to create chiral molecules, which are essential in pharmaceutical development. [] For instance, baker's yeast facilitated the enantioselective reduction of 2'-iodoacetophenone, yielding (S)-3-methylphthalide after a palladium-catalyzed carbonylation. [] This highlights the potential of employing 2'-iodoacetophenone in enantioselective synthesis strategies.

Q3: Are there alternative synthetic routes to access specific enantiomers of target molecules derived from 2'-iodoacetophenone?

A3: Yes, researchers successfully synthesized both (R)- and (S)-enantiomers of 3-alkylated phthalides using enzymatic strategies. [] They achieved this by employing pig liver esterase, horse liver esterase, or lipase from Candida rugosa to selectively hydrolyze α-alkylated 2-halobenzyl acylates. This approach provides a route to obtain specific enantiomers by choosing the appropriate enzyme. []

Q4: Can 2'-iodoacetophenone be used to generate heterocyclic compounds?

A4: Yes, 2'-iodoacetophenone serves as a valuable precursor for synthesizing dibenzothiazepines. [] A "one-pot" copper chloride-catalyzed C-S bond coupling reaction involving 2'-iodoacetophenone and 2-aminobenzenethiols or 2,2′-disulfanediyldianilines, mediated by N,N′-dimethylethane-1,2-diamine (DMEDA), efficiently yields dibenzo[b,f][1,4]thiazepines. [] This method highlights the utility of 2'-iodoacetophenone in accessing important heterocyclic structures.

Q5: Beyond its applications in organic synthesis, are there other research areas where 2'-iodoacetophenone plays a significant role?

A5: While the provided research primarily emphasizes its synthetic applications, the unique structural features of 2'-iodoacetophenone suggest potential in other research areas. For example, its ability to form benzofulvenes through Sonogashira and Barluenga couplings followed by cycloisomerization [] indicates possibilities in material science, particularly for developing novel organic materials with tailored properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.